N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
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Overview
Description
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.
Chlorination and Methylation: The indole core is then chlorinated and methylated to introduce the 7-chloro and 2-methyl groups, respectively.
Sulfonamide Formation: The final step involves the reaction of the ethylated indole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(7-chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide: Similar structure but lacks the 2-methyl group.
N-[2-(7-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide: Similar structure but with a bromo group instead of chloro.
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of methoxy.
Uniqueness
The presence of the 7-chloro and 2-methyl groups in N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H19ClN2O3S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H19ClN2O3S/c1-12-15(16-4-3-5-17(19)18(16)21-12)10-11-20-25(22,23)14-8-6-13(24-2)7-9-14/h3-9,20-21H,10-11H2,1-2H3 |
InChI Key |
YSMXYFAWZWEZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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